

Thaliporphine: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest		
Compound Name:	Thaliporphine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Thaliporphine is a naturally occurring aporphine alkaloid that has garnered significant interest within the scientific community due to its diverse pharmacological activities, including its potential as an antiarrhythmic agent. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of **Thaliporphine**, offering valuable data and methodologies for researchers in the fields of medicinal chemistry, pharmacology, and drug development.

Chemical Structure

Thaliporphine possesses the characteristic tetracyclic dibenzo[de,g]quinoline ring system that defines the aporphine class of alkaloids. Its systematic IUPAC name is (S)-1-hydroxy-2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline.[1] The chemical structure is distinguished by a hydroxyl group at the C-1 position and three methoxy groups at the C-2, C-9, and C-10 positions, along with a methyl group attached to the nitrogen atom at the 6-position.

Physicochemical Properties



A summary of the key physicochemical properties of **Thaliporphine** is presented in the table below.

Property	Value	Reference
Molecular Formula	C20H23NO4	[1]
Molecular Weight	341.4 g/mol	[1]
IUPAC Name	(S)-1-hydroxy-2,9,10- trimethoxy-6-methyl-5,6,6a,7- tetrahydro-4H- dibenzo[de,g]quinoline	[1]
CAS Number	5083-88-5	[1]
InChI	InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1	[1]
InChIKey	SAERKXUSZPTMCQ- VIFPVBQFSA-N	[1]
Canonical SMILES	CN1CCC2=CC(=C(C3=C2[C @H]1CC4=CC(=C(C=C43)OC)OC)O)OC	[1]

Stereochemistry

The stereochemistry of **Thaliporphine** is a critical aspect of its chemical identity and biological activity. The molecule possesses a single chiral center at the C-6a position. The absolute configuration of naturally occurring **Thaliporphine** has been determined to be (S). This configuration is crucial for its specific interactions with biological targets. The determination of the absolute configuration of aporphine alkaloids is typically achieved through a combination of chiroptical methods such as circular dichroism (CD) spectroscopy and X-ray crystallography of the parent compound or a suitable derivative. While a specific crystallographic information file



(CIF) for **Thaliporphine** was not identified in the available literature, X-ray diffraction studies of closely related aporphine alkaloids have confirmed the (S)-configuration for many naturally occurring members of this class.

Spectroscopic Data

The structural elucidation of **Thaliporphine** relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy. Below is a summary of reported ¹H and ¹³C NMR spectral data for **Thaliporphine** and its close analogs.

¹H NMR Spectral Data

Proton	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	6.58	S	-
H-8	6.80	S	-
H-11	8.08	S	-
OMe-2	3.90	S	-
OMe-9	3.93	S	-
OMe-10	3.75	S	-
N-Me	2.55	S	-
H-6a	3.05	m	-
H-7	2.60-2.80 & 3.10-3.30	m	-
H-4	2.60-2.80 & 3.10-3.30	m	-
H-5	2.60-2.80 & 3.10-3.30	m	-

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The data is compiled from typical values for aporphine alkaloids.

¹³C NMR Spectral Data



Carbon	Chemical Shift (δ, ppm)
C-1	145.2
C-1a	122.5
C-1b	128.0
C-2	148.5
C-3	111.0
C-3a	126.5
C-4	29.5
C-5	53.0
C-6a	62.5
C-7	35.0
C-7a	129.0
C-8	110.5
C-9	150.0
C-10	142.0
C-10a	120.0
C-11	115.0
C-11a	127.5
OMe-2	56.0
OMe-9	60.5
OMe-10	55.8
N-Me	43.5

Note: The chemical shifts are approximate and can vary depending on the solvent and instrument used. The data is compiled from typical values for aporphine alkaloids.



Experimental Protocols Isolation and Purification of Thaliporphine from Berberis lycium

The following protocol details a representative method for the isolation and purification of **Thaliporphine** from a natural source.

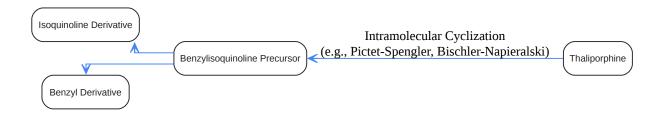
- 1. Plant Material and Extraction:
- Air-dried and powdered aerial parts of Berberis lycium (10 kg) are extracted with methanol (3 x 20 L) at room temperature for 48 hours for each extraction.
- The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
- 2. Acid-Base Partitioning:
- The crude extract is suspended in 5% aqueous HCl (2 L) and filtered.
- The acidic solution is washed with chloroform (3 x 1 L) to remove non-alkaloidal components.
- The aqueous layer is then basified to pH 9-10 with ammonium hydroxide.
- The basic solution is extracted with chloroform (3 x 1.5 L) to obtain the crude alkaloid fraction.
- The combined chloroform extracts are washed with distilled water, dried over anhydrous sodium sulfate, and evaporated to dryness.
- 3. Chromatographic Purification:
- The crude alkaloid mixture is subjected to column chromatography on silica gel.
- The column is eluted with a gradient of chloroform and methanol.



- Fractions are collected and monitored by thin-layer chromatography (TLC) using a chloroform-methanol (9:1) solvent system and visualized under UV light and with Dragendorff's reagent.
- Fractions containing Thaliporphine are combined and further purified by preparative TLC or recrystallization to yield pure Thaliporphine.

General Strategy for the Total Synthesis of Aporphine Alkaloids

The total synthesis of aporphine alkaloids, including **Thaliporphine**, often involves the construction of the tetracyclic core through key cyclization reactions. A common retrosynthetic approach is outlined below.



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Retrosynthetic analysis of **Thaliporphine**.

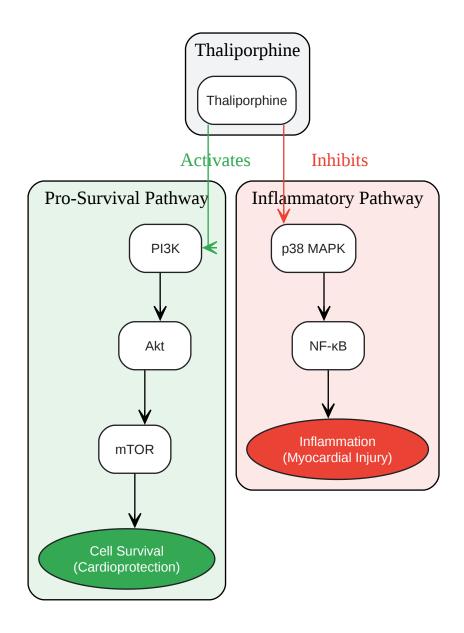
A key step is the intramolecular cyclization of a suitably substituted benzylisoquinoline precursor. This can be achieved through various methods, including the Bischler-Napieralski or Pictet-Spengler reactions, followed by further functional group manipulations to introduce the correct substitution pattern of **Thaliporphine**.

Biological Activity and Signaling Pathway

Thaliporphine has been shown to exert cardioprotective effects, particularly in the context of myocardial dysfunction. Studies have suggested that its mechanism of action involves the modulation of key intracellular signaling pathways. Specifically, **Thaliporphine** may promote



cell survival and reduce inflammation by up-regulating the PI3K/Akt/mTOR pathway and down-regulating the pro-inflammatory p38 MAPK/NF-kB pathway.



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Modulation of signaling pathways by **Thaliporphine**.

This dual action on pro-survival and anti-inflammatory pathways highlights the therapeutic potential of **Thaliporphine** in cardiovascular diseases. Further research is warranted to fully elucidate the molecular targets of **Thaliporphine** and its precise mechanism of action.



Conclusion

Thaliporphine remains a molecule of significant interest for its unique chemical structure and promising biological activities. This guide has provided a detailed overview of its chemical and stereochemical features, supported by spectroscopic data and established experimental protocols. The elucidation of its interaction with key signaling pathways, such as the PI3K/Akt/mTOR and p38 MAPK/NF-kB pathways, opens new avenues for the development of novel therapeutic agents based on the aporphine scaffold. Further investigations, particularly in obtaining high-resolution crystal structure data, will be invaluable in advancing our understanding of this important natural product.

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References

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